molecular formula C13H11ClO3S B3072064 4-(m-Tolyloxy)benzenesulfonyl chloride CAS No. 1016513-15-7

4-(m-Tolyloxy)benzenesulfonyl chloride

Cat. No. B3072064
CAS RN: 1016513-15-7
M. Wt: 282.74 g/mol
InChI Key: JDVZTWUXYRFLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(m-Tolyloxy)benzenesulfonyl chloride is a chemical compound with the CAS Number: 1016513-15-7 . It has a molecular weight of 282.75 and its IUPAC name is 4-(3-methylphenoxy)benzenesulfonyl chloride . The compound is typically in a solid form .

Scientific Research Applications

Corrosion Inhibition

One area of study involves compounds like tolyltriazole, which has been examined for its ability to inhibit the corrosion of copper and brass in various environments. This research highlights the potential for 4-(m-Tolyloxy)benzenesulfonyl chloride to act as a corrosion inhibitor due to structural similarities with tolyltriazole (Walker, 1976).

Antimicrobial Properties

Compounds such as benzalkonium chlorides, which share functional groups with this compound, are known for their broad-spectrum antimicrobial properties. These properties make them valuable in various applications, from healthcare products to surface disinfectants (Pereira & Tagkopoulos, 2019).

Environmental and Water Treatment

Research into electrochemical processes for water treatment has identified the importance of chloride and bromide ions in the formation of byproducts. This suggests a potential area of application for this compound in water treatment technologies, especially in the context of reducing the formation of harmful byproducts (Radjenovic & Sedlak, 2015).

Advanced Oxidation Processes

The degradation of contaminants using advanced oxidation processes (AOPs) is a critical area of environmental research. Compounds like this compound could potentially play a role in AOPs by acting as catalysts or reactants in the breakdown of persistent organic pollutants (Qutob et al., 2022).

properties

IUPAC Name

4-(3-methylphenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-3-2-4-12(9-10)17-11-5-7-13(8-6-11)18(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVZTWUXYRFLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(m-Tolyloxy)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.